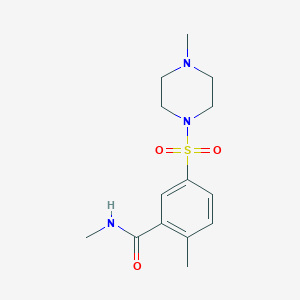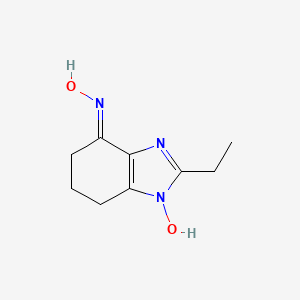
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group attached to a benzamide core, with additional methyl and piperazine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with a sulfonyl chloride in the presence of a base.
Addition of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of corresponding alcohols or ketones, while reduction of the sulfonyl group can yield sulfides or thiols.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a tool for investigating enzyme functions and interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpiperazine: A related compound with a similar piperazine ring structure but lacking the sulfonyl and benzamide groups.
N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine: Another related compound with a similar piperazine ring and dimethyl groups but with a pyridine core instead of a benzamide core.
Uniqueness
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-4-5-12(10-13(11)14(18)15-2)21(19,20)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUDHQFZINXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-1'-[(1-methyl-1H-indol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5284593.png)
![3-Amino-9H-indeno[1,2-E][1,2,4]triazin-9-one](/img/structure/B5284600.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5284601.png)
![3-(1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5284608.png)
![4-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5284611.png)
![N-(4-ethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5284623.png)

![4-[3-(1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5284639.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5284649.png)
![(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B5284652.png)
![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-BENZYLACETAMIDE](/img/structure/B5284655.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5284665.png)
![3-{2-[(3-hydroxypropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5284666.png)
